molecular formula C25H26O13 B12375860 Parthenosin

Parthenosin

Cat. No.: B12375860
M. Wt: 534.5 g/mol
InChI Key: INCAPNMMVMDQPT-PNRYVWDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Parthenosin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar structural features but different biological activities.

    Kaempferol: Another flavonoid with comparable cytotoxic properties.

    Luteolin: Known for its anti-inflammatory and anticancer activities.

Uniqueness

Parthenosin is unique due to its specific glucuronide butyl ester structure, which may contribute to its distinct cytotoxic properties compared to other flavonoids .

Properties

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

IUPAC Name

butyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H26O13/c1-2-3-6-35-24(34)23-19(32)18(31)20(33)25(38-23)37-22-17(30)16-14(29)8-11(26)9-15(16)36-21(22)10-4-5-12(27)13(28)7-10/h4-5,7-9,18-20,23,25-29,31-33H,2-3,6H2,1H3/t18-,19-,20+,23-,25+/m0/s1

InChI Key

INCAPNMMVMDQPT-PNRYVWDLSA-N

Isomeric SMILES

CCCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CCCCOC(=O)C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

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